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molecular formula C8H13N B8763253 1-Azabicyclo(2.2.2)octane, 3-methylene- CAS No. 22207-84-7

1-Azabicyclo(2.2.2)octane, 3-methylene-

Cat. No. B8763253
M. Wt: 123.20 g/mol
InChI Key: LWKDQGSBGMZMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450487B2

Procedure details

A solution of the epoxide of 3-methylene quinuclidine (100 g, 0.719 moles) in dichloromethane was cooled to a temperature between about 0 to 5° C. The solution was charged with methanol (100 ml). The mass was stirred for 10 to 15 minutes at this temperature range. To this cold solution hydrogen sulfide gas (50 g, 1.4 mol) was passed and after the passing was complete, the reaction was continued at this temperature for 2 to 3 hours, monitored by gas chromatography, whereupon the peak of epoxide of 3-methylene quinuclidine disappeared. After completion of the reaction, a dichloromethane solution of 3-hydroxy 3-mecapto methylquinuclidine in methanol was obtained. This solution was used for the next step.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[SH2:10].C[OH:12]>ClCCl>[OH:12][C:2]1([CH2:1][SH:10])[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1

Inputs

Step One
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C=C1CN2CCC1CC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
S
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CN2CCC1CC2
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mass was stirred for 10 to 15 minutes at this temperature range
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was continued at this temperature for 2 to 3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
OC1(CN2CCC1CC2)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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